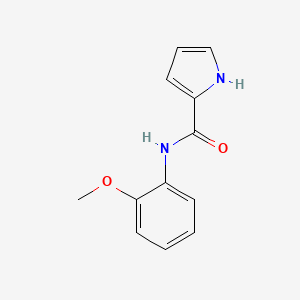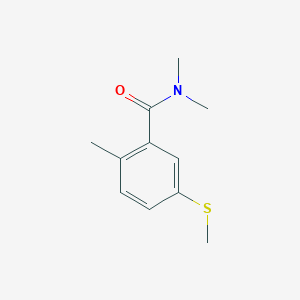
N,N,2-trimethyl-5-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2-trimethyl-5-methylsulfanylbenzamide, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It is a potent hallucinogen that has been used in scientific research to study the effects of psychedelics on the brain and behavior. TMA-2 has a chemical structure similar to other psychedelic drugs such as LSD and psilocybin, but its effects are distinct and unique.
Wirkmechanismus
N,N,2-trimethyl-5-methylsulfanylbenzamide acts primarily by binding to and activating serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. N,N,2-trimethyl-5-methylsulfanylbenzamide also affects other neurotransmitter systems in the brain, including dopamine and norepinephrine, which may contribute to its overall effects.
Biochemical and Physiological Effects:
N,N,2-trimethyl-5-methylsulfanylbenzamide has a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to alterations in perception, mood, and thought processes, as well as changes in sensory perception and visual hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,2-trimethyl-5-methylsulfanylbenzamide has several advantages for use in scientific research. It is a potent hallucinogen that produces distinct and unique effects, making it a valuable tool for studying the effects of psychedelics on the brain and behavior. Its chemical structure is also similar to other psychedelic drugs, allowing for comparisons between different compounds. However, N,N,2-trimethyl-5-methylsulfanylbenzamide also has several limitations. It is a controlled substance that requires special permits and regulations for use in scientific research. It can also produce unpredictable and potentially dangerous effects, making it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N,N,2-trimethyl-5-methylsulfanylbenzamide and other psychedelic drugs. One area of interest is the potential therapeutic use of psychedelics in the treatment of mental health disorders. Studies have shown promising results in the use of psychedelics for depression, anxiety, and PTSD, and further research is needed to explore these potential benefits. Other areas of interest include the mechanisms of action of psychedelics in the brain, the long-term effects of psychedelic use, and the development of new psychedelic compounds with unique properties and effects.
Conclusion:
N,N,2-trimethyl-5-methylsulfanylbenzamide is a synthetic psychedelic drug that has been used extensively in scientific research to study the effects of psychedelics on the brain and behavior. It has a unique chemical structure and produces distinct effects that make it a valuable tool for studying the mechanisms of action of psychedelics. While it has several advantages for use in scientific research, it also has limitations and potential risks that must be carefully considered. Future research on N,N,2-trimethyl-5-methylsulfanylbenzamide and other psychedelic drugs has the potential to provide valuable insights into the brain and behavior, as well as new treatments for mental health disorders.
Synthesemethoden
N,N,2-trimethyl-5-methylsulfanylbenzamide can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 2,5-dimethoxyphenethylamine with thioacetamide in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of N,N,2-trimethyl-5-methylsulfanylbenzamide as a white crystalline powder. Other methods involve the use of different starting materials and reagents, but the basic chemical process remains the same.
Wissenschaftliche Forschungsanwendungen
N,N,2-trimethyl-5-methylsulfanylbenzamide has been used extensively in scientific research to study the effects of psychedelics on the brain and behavior. Studies have shown that N,N,2-trimethyl-5-methylsulfanylbenzamide can produce profound alterations in perception, mood, and thought processes. These effects are thought to be mediated by the activation of serotonin receptors in the brain, particularly the 5-HT2A receptor. N,N,2-trimethyl-5-methylsulfanylbenzamide has also been used to study the role of psychedelics in the treatment of mental health disorders such as depression, anxiety, and PTSD.
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-5-6-9(14-4)7-10(8)11(13)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIHHKSAIHPKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-5-methylsulfanylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)
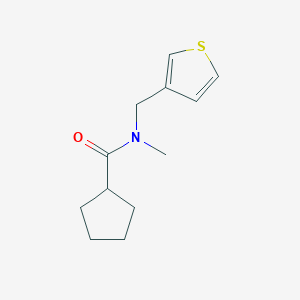
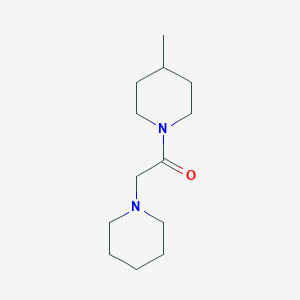
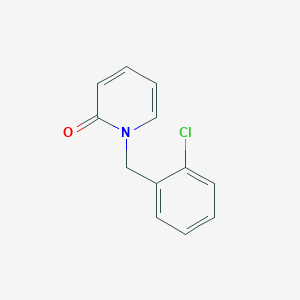
![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)
![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
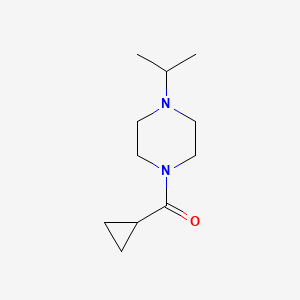
![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)
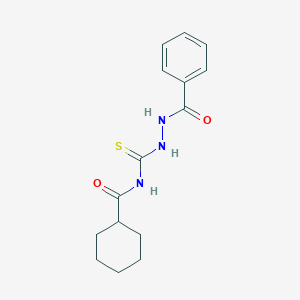
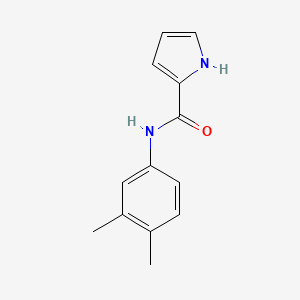
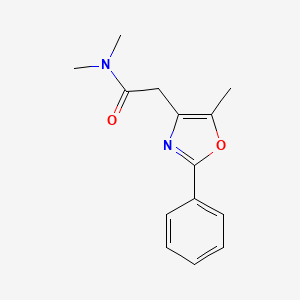
![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
